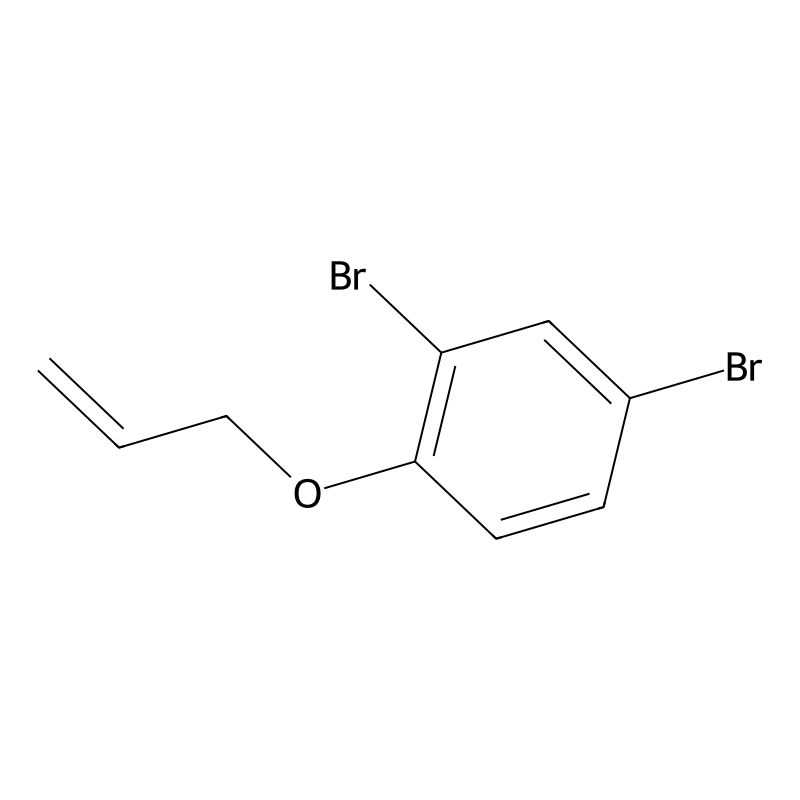

1-(Allyloxy)-2,4-dibromobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(Allyloxy)-2,4-dibromobenzene, also known as 2,4-dibromo-1-[(prop-2-en-1-yl)oxy]benzene, is an organic compound with the molecular formula and a molecular weight of approximately 291.97 g/mol. This compound features a dibromobenzene core substituted with an allyloxy group at the first position. The presence of bromine atoms enhances its reactivity and potential applications in various fields, including materials science and medicinal chemistry due to its unique structural properties.

- Nucleophilic Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles, leading to new derivatives.

- Electrophilic Aromatic Substitution: The bromine substituents on the benzene ring can facilitate electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic system.

- Cross-Coupling Reactions: This compound can potentially be involved in cross-coupling reactions (e.g., Suzuki or Heck reactions), which are valuable for forming carbon-carbon bonds in organic synthesis.

Several synthesis methods have been proposed for 1-(allyloxy)-2,4-dibromobenzene:

- Direct Bromination: Starting from phenol or a substituted phenol, bromination can be performed using bromine in a suitable solvent to introduce bromine atoms at the 2 and 4 positions.

- Allylation Reaction: The introduction of the allyloxy group can be achieved through an allylation reaction using allyl alcohol and a suitable activating agent (e.g., sulfuric acid) to form the ether linkage.

- Multistep Synthesis: A more complex synthetic route may involve multiple steps where intermediates are formed and subsequently transformed into the final product through various organic transformations .

1-(Allyloxy)-2,4-dibromobenzene has potential applications in several areas:

- Material Science: Due to its unique structure and reactivity, this compound may be used as a building block in polymer chemistry or as a flame retardant.

- Pharmaceuticals: Its derivatives could serve as lead compounds in drug discovery due to their potential biological activities.

- Chemical Intermediates: It can act as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving 1-(allyloxy)-2,4-dibromobenzene focus on its reactivity with other chemical species. Research into its interactions with nucleophiles or electrophiles could provide insights into its potential as a precursor for more complex chemical structures. Additionally, studies on its interactions within biological systems could reveal mechanisms of action relevant to its potential therapeutic effects.

1-(Allyloxy)-2,4-dibromobenzene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

The presence of two bromine atoms on the benzene ring in 1-(allyloxy)-2,4-dibromobenzene distinguishes it from similar compounds by enhancing its reactivity and potential applications in both material science and medicinal chemistry.